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molecular formula C13H12N2O3 B8381720 2-(2-Methoxypyrimidin-5-yl)-5-methylbenzoic acid

2-(2-Methoxypyrimidin-5-yl)-5-methylbenzoic acid

Cat. No. B8381720
M. Wt: 244.25 g/mol
InChI Key: DQRRFFIMTYEZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440982B2

Procedure details

The title compound was synthesized following the same general protocol as described for 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzoic acid in Example A1, using (2-methoxypyrimidin-5-yl)boronic acid. ESI-MS (m/z): 245 [M+1]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]2[CH:12]=[N:13][N:14]([CH3:16])[CH:15]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:17][O:18]C1N=CC(B(O)O)=CN=1>>[CH3:17][O:18][C:16]1[N:13]=[CH:12][C:11]([C:5]2[CH:4]=[CH:3][C:2]([CH3:1])=[CH:10][C:6]=2[C:7]([OH:9])=[O:8])=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)O)C1)C=1C=NN(C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C=N1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C=N1)C1=C(C(=O)O)C=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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